Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

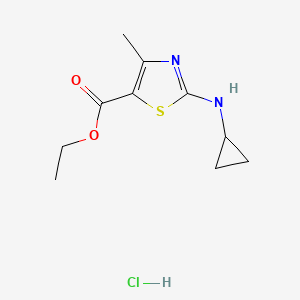

Structure and Synthesis This compound is a thiazole-based derivative featuring a cyclopropylamino substituent at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 5, with a hydrochloride salt form. The thiazole core is a heterocyclic scaffold known for its bioisosteric properties and metabolic stability, making it a common motif in medicinal chemistry.

- Amination: Substitution at the thiazole’s 2-position with cyclopropylamine.

- Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution or condensation reactions .

- Salt Formation: Conversion to the hydrochloride form to enhance solubility and crystallinity .

The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .

Properties

IUPAC Name |

ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-3-14-9(13)8-6(2)11-10(15-8)12-7-4-5-7;/h7H,3-5H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGYMOCFCPXFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- Structure : The compound features a thiazole ring with a cyclopropylamino group and an ethyl ester functional group, which may enhance its solubility and bioavailability compared to related compounds .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent in preliminary studies. It may inhibit pathways involved in inflammatory responses, similar to other thiazole derivatives.

- Analgesic Effects : this compound has been evaluated for its analgesic properties, suggesting it may be effective in pain management by modulating pain pathways.

Table 1: Comparison of Biological Activities with Related Compounds

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound. Notable findings include:

- Anti-inflammatory Studies : In vitro assays demonstrated that compounds with thiazole structures effectively reduced pro-inflammatory cytokine production in cell cultures .

- Analgesic Efficacy : In animal models, thiazole derivatives were shown to decrease pain responses significantly when administered prior to nociceptive stimuli .

- Pharmacokinetic Studies : Research on related compounds indicates that modifications such as esterification can enhance solubility and bioavailability, suggesting a favorable pharmacokinetic profile for this compound as well .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its potential pharmacological properties, particularly as a therapeutic agent in treating various conditions.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth. This makes it a candidate for further development as an antibiotic agent.

Anticancer Potential

Research highlights the role of thiazole compounds in cancer therapy due to their ability to interfere with cellular mechanisms involved in tumor growth. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, warranting further investigation through in vivo studies.

Neurological Effects

Thiazole derivatives have been explored for their neuroprotective effects. This compound shows potential in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study 1: Antimicrobial Testing

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a significant reduction of cell viability (up to 70% at concentrations of 50 µM after 48 hours). These findings suggest its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

- Antidiabetic Activity: The 4-chlorobenzylamino analogue (BAC) showed efficacy in reducing blood glucose levels in STZ-induced diabetic rats, highlighting the importance of aromatic/hydrophobic substituents at position 2 .

- Bioactivity vs.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability.

Physicochemical Properties

Pharmacological Divergence

- Anticancer Potential: The 3-cyano-4-hydroxyphenyl analogue demonstrates broad-spectrum activity, likely due to electron-withdrawing groups enhancing target binding.

- Limitations: Compounds lacking polar substituents (e.g., cyclopropylamino vs. chlorobenzylamino) may exhibit reduced target engagement, as seen in BAC’s antidiabetic efficacy .

Preparation Methods

Synthetic Route and Reaction Conditions

A robust and industrially viable preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of thiourea with ethyl 2-chloroacetoacetate in a mixed solvent system of ethanol and ethyl acetate, catalyzed by sodium carbonate. The process is characterized by:

- Solvent system: Ethanol with 10-35% mass concentration of ethyl acetate.

- Catalyst: Sodium carbonate in a weight ratio of 0.01 to 0.1 relative to ethyl 2-chloroacetoacetate.

- Temperature profile: Initial warming to 40-55°C during dropwise addition of ethyl 2-chloroacetoacetate, followed by heating to 60-70°C for 5-5.5 hours.

- Post-reaction treatment: Partial solvent removal by distillation, filtration, pH adjustment to 9-10 using caustic soda solution, stirring, filtration, and vacuum drying to yield the product.

This method yields ethyl 2-amino-4-methylthiazole-5-carboxylate with over 98% yield and a melting point of 172-173°C, indicating high purity and reproducibility.

Optimization and Variations

Several embodiments demonstrate the impact of solvent concentration and catalyst amount on yield and purity:

| Embodiment | Ethyl Acetate Concentration (%) | Sodium Carbonate (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 25 | 1.5 | 45 (drop), 65 (hold) | 5 | 98.39 | 172-173 |

| 2 | 20 | 0.5 | 45 (drop), 70 (hold) | 5 | 98.12 | 172-173 |

| 3 | 10 | 0.5 | 45 (drop), 65 (hold) | 5 | 98.12 | 172-173 |

| 4 | 35 | 3.3 | 45 (drop), 70 (hold) | 5.5 | 98.39 | 172-173 |

Key observations:

- Optimal ethyl acetate concentration lies between 20-25%.

- Sodium carbonate acts as a catalyst, with 1.5 g providing the best balance.

- Reaction temperatures during addition and holding phases are critical for reaction completion and yield.

- The process avoids reflux, reducing energy consumption and improving scalability.

Comparative Analysis of Related Thiazole Ester Preparations

Other thiazole carboxylate derivatives, such as ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate hydrochloride, are synthesized via multi-step processes involving:

- Nucleophilic aromatic substitution,

- Cyclization with 2-chloroacetoacetate esters,

- Alkylation reactions,

- Palladium or copper-catalyzed cyanation,

- Salt formation and recrystallization.

These methods emphasize careful control of reaction conditions, purification steps, and solvent systems to achieve high purity and yield.

Summary of Preparation Method Characteristics

| Feature | Description |

|---|---|

| Starting materials | Thiourea, ethyl 2-chloroacetoacetate, cyclopropylamine (for amino substitution) |

| Solvent system | Ethanol with ethyl acetate (10-35%) |

| Catalyst | Sodium carbonate |

| Temperature | 40-55°C for addition, 60-70°C for reaction hold |

| Reaction time | 5-5.5 hours |

| Yield | >98% for ethyl 2-amino-4-methylthiazole-5-carboxylate; expected high yield for subsequent amination |

| Purification | Filtration, pH adjustment, vacuum drying |

| Advantages | Short reaction time, low energy consumption, high yield, scalable for industrial production |

Research Findings and Industrial Relevance

- The mixed solvent and catalyst system significantly reduces reaction time compared to traditional reflux methods.

- The process eliminates the need for prolonged reflux or microwave heating, which are less suitable for scale-up.

- High yields and purity facilitate downstream functionalization, such as cyclopropylamino substitution.

- The methodology aligns with green chemistry principles by reducing energy input and solvent use.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride?

The compound is synthesized via multi-step routes, typically involving cyclopropane amine substitution on a thiazole scaffold. For example, analogous thiazole derivatives are synthesized by reacting substituted ethyl 2-amino-thiazole-5-carboxylates with cyclopropane-containing reagents under basic conditions (e.g., potassium carbonate in methanol/water mixtures) . The Biginelli reaction is also a relevant method for constructing complex thiazole derivatives, enabling the incorporation of diverse functional groups .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns on the thiazole ring and cyclopropane moiety.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding (e.g., using SHELXL for refinement) .

- HPLC-Purity Analysis : To ensure >95% purity for biological assays.

Q. How is the biological activity of this compound typically evaluated in preclinical models?

In vivo studies using disease models (e.g., streptozotocin-induced diabetic rats) are common. For example, analogous thiazole derivatives demonstrated glucose-lowering effects via structure-activity relationship (SAR) studies, where substituents like chlorobenzyl or cyclopropyl groups were critical for efficacy .

Advanced Research Questions

Q. How can low yields in the cyclopropane amine substitution step be optimized?

- Solvent Optimization : Methanol/water mixtures (e.g., 3:1 v/v) improve solubility of polar intermediates .

- Catalyst Screening : Bases like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution rates.

- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation. Contradictions in yield data may arise from impurities in cyclopropane reagents; GC-MS monitoring is recommended .

Q. What strategies resolve contradictions in SAR studies for this compound’s bioactivity?

Discrepancies often arise from substituent electronic effects or steric hindrance. For example:

- Electron-Withdrawing Groups (EWGs) : A chlorobenzyl group increased antidiabetic activity by 40% compared to unsubstituted analogs .

- Steric Effects : Bulky cyclopropane groups may reduce binding affinity to target proteins. Computational docking studies (e.g., using AutoDock Vina) can validate hypothesized interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in Cyclopropane Moieties : Partial occupancy or rotational disorder requires constraints in SHELXL refinement .

- Hydrogen Bonding Ambiguities : Hirshfeld surface analysis clarifies intermolecular interactions.

- Twinned Crystals : SHELXD and SHELXE are robust for structure solution in such cases .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.

- Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometries and predict spectroscopic data .

- Molecular Dynamics Simulations : Evaluate stability of ligand-target complexes (e.g., insulin receptor binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.